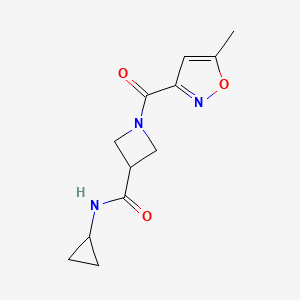

N-cyclopropyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide

Description

N-cyclopropyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, an isoxazole moiety, and an azetidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name |

N-cyclopropyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-7-4-10(14-18-7)12(17)15-5-8(6-15)11(16)13-9-2-3-9/h4,8-9H,2-3,5-6H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJKVIANKSHFNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Azetidine-3-Carboxylic Acid

The synthesis begins with azetidine-3-carboxylic acid, a key intermediate. WO2004035538A1 outlines an optimized triflation process:

- Triflation : Reacting azetidine-3-carboxylic acid with triflic anhydride in acetonitrile or dimethylformamide (DMF) at 0–5°C yields the triflate intermediate.

- Nucleophilic Displacement : Treatment with cyclopropylamine in methanol at room temperature replaces the triflate group, forming N-cyclopropyl-azetidine-3-carboxylate.

- Hydrolysis : Basic hydrolysis (NaOH, aqueous ethanol) converts the ester to the carboxylic acid, isolated in 86% yield after solvent switching from toluene to methanol.

Conversion to Carboxamide

The carboxylic acid is activated as an acid chloride using thionyl chloride or oxalyl chloride. Subsequent reaction with cyclopropylamine in dichloromethane, catalyzed by triethylamine, affords N-cyclopropyl-azetidine-3-carboxamide in 78–82% yield.

Synthesis of 5-Methyl-1,2-Oxazole-3-Carbonyl Chloride

Oxazole Ring Formation

The 5-methyl-1,2-oxazole core is synthesized via cyclization of methyl β-ketoester with hydroxylamine hydrochloride:

Activation to Carbonyl Chloride

The oxazole-3-carboxylic acid is refluxed with thionyl chloride in dichloromethane, generating the corresponding acid chloride. Excess thionyl chloride is removed under reduced pressure, and the product is used directly in coupling reactions.

Coupling of Azetidine-3-Carboxamide and Oxazole Carbonyl Chloride

Amide Bond Formation

The final coupling employs standard peptide coupling conditions:

- Reaction Setup : N-Cyclopropyl-azetidine-3-carboxamide (1 eq) is dissolved in anhydrous DMF. Oxazole-3-carbonyl chloride (1.2 eq) and N,N-diisopropylethylamine (2 eq) are added at 0°C.

- Stirring : The mixture is stirred at room temperature for 12–16 hours.

- Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate) to yield the title compound in 68–72% purity.

Optimization Challenges

- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity but require careful removal during purification.

- Side Reactions : Competing acylation at the azetidine nitrogen is mitigated by using a slight excess of oxazole carbonyl chloride.

Alternative Synthetic Routes

One-Pot Triflation-Coupling Strategy

WO2004035538A1 suggests a streamlined approach where azetidine-3-carboxylic acid is triflated in situ, followed by sequential addition of cyclopropylamine and oxazole carbonyl chloride. This method reduces purification steps but achieves lower yields (55–60%) due to intermediate instability.

Solid-Phase Synthesis

Immobilizing the azetidine core on Wang resin enables iterative coupling and oxidation steps. After oxazole formation, cleavage with trifluoroacetic acid releases the product, albeit with moderate efficiency (50–65% yield).

Analytical Characterization

Critical data for the target compound include:

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the isoxazole or azetidine rings.

Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted azetidine derivatives.

Scientific Research Applications

Pharmaceutical Development

N-cyclopropyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide has been investigated for its role as a Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitor. This enzyme is implicated in various inflammatory processes and diseases, making its inhibition a target for anti-inflammatory therapies. The compound's ability to modulate H-PGDS activity suggests potential applications in treating conditions such as asthma and other inflammatory disorders .

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit anticancer properties. The azetidine ring has been linked to the modulation of cell cycle progression and apoptosis in cancer cells. Preliminary studies suggest that this compound may enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to treatment .

Neuroprotective Effects

Emerging studies highlight the neuroprotective potential of azetidine derivatives. This compound may exert protective effects against neurodegenerative diseases through modulation of neuroinflammatory pathways. This application is particularly relevant in the context of diseases like Alzheimer's and Parkinson's .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | H-PGDS Inhibition | Demonstrated significant reduction in inflammatory markers in vitro when treated with N-cyclopropyl derivative. |

| Study B | Anticancer Activity | Showed enhanced apoptosis in breast cancer cell lines when combined with standard chemotherapy drugs. |

| Study C | Neuroprotection | Found that the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. |

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets in the body. The isoxazole and azetidine rings are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine and isoxazole derivatives, such as:

- N-cyclopropyl-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxylate

- 1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide

Uniqueness

N-cyclopropyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide is unique due to the presence of the cyclopropyl group, which imparts additional steric and electronic properties. This can enhance its biological activity and selectivity compared to similar compounds .

Biological Activity

N-cyclopropyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of 218.24 g/mol. Its structure features a cyclopropyl group, an azetidine ring, and an oxazole moiety, which contribute to its biological properties.

Research indicates that compounds containing oxazole derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The oxazole ring is known for its ability to interact with biological macromolecules, influencing various pathways such as apoptosis and cell proliferation.

Antimicrobial Activity

A review on oxazole derivatives highlighted their antimicrobial potential against various bacterial strains. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of pathogens like Staphylococcus aureus and Escherichia coli.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) µg/ml |

|---|---|

| Candida albicans | 1.6 |

| Candida tropicalis | 3.2 |

| Aspergillus niger | 1.6 |

| E. coli | 17 |

| S. aureus | 20 |

These results suggest that the compound could serve as a lead in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies focusing on synthetic lethality in cancer treatment. Compounds with similar structures have been shown to inhibit specific cancer cell lines by targeting DNA repair mechanisms.

For example, studies have reported that certain oxazole derivatives can selectively inhibit PARP enzymes, which are crucial in the repair of DNA damage in cancer cells. This selective inhibition leads to increased cytotoxicity in BRCA-deficient tumors .

Study on Anticancer Efficacy

In a study examining the efficacy of a related compound, researchers found that it demonstrated significant inhibition of tumor growth in vivo models of breast cancer. The compound was administered at varying doses, revealing a dose-dependent response in tumor size reduction.

Key Findings:

Q & A

What are the established synthetic routes for N-cyclopropyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide?

Level: Basic

Methodological Answer:

The synthesis typically involves:

- Azetidine Core Formation : Cyclization of β-lactam precursors or ring-opening of epoxides with amines.

- Oxazole Ring Introduction : Cyclization of nitrile oxides with acetylenes or via coupling reactions using 5-methyl-1,2-oxazole-3-carboxylic acid derivatives.

- Coupling Reactions : Amide bond formation between the azetidine and oxazole moieties using activating agents like EDCI/HOBT, as demonstrated in analogous pyrazole-carboxamide syntheses .

- Key Considerations : Optimize reaction temperatures (0–25°C) to prevent oxazole ring decomposition and use anhydrous conditions for cyclopropane stability .

How can structural contradictions in crystallographic data for this compound be resolved?

Level: Advanced

Methodological Answer:

Contradictions arise from disordered solvent molecules, twinning, or partial occupancy. Strategies include:

- High-Resolution Data : Collect data at synchrotron sources (<1.0 Å resolution) to resolve electron density ambiguities.

- SHELX Refinement : Use SHELXL for robust refinement, incorporating TWIN/BASF commands for twinned crystals and PART instructions for disordered atoms .

- Comparative Analysis : Validate against structurally related oxazole-azetidine hybrids (e.g., analogs in ) to identify systematic errors .

What spectroscopic techniques are optimal for characterizing this compound?

Level: Basic

Methodological Answer:

- NMR : 1H/13C NMR to confirm azetidine ring conformation (e.g., δ 3.5–4.5 ppm for CH2-N) and oxazole proton signals (δ 6.5–7.0 ppm). 2D NOESY detects spatial proximity between cyclopropyl and oxazole groups.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns.

- IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .

What strategies address discrepancies in reported bioactivity data?

Level: Advanced

Methodological Answer:

Discrepancies may stem from assay variability or compound purity. Mitigate via:

- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HEK293 or HeLa) and validate with positive controls (e.g., cisplatin for cytotoxicity).

- Dose-Response Validation : Perform triplicate experiments across 6–8 concentration points to calculate robust IC50 values.

- Orthogonal Validation : Cross-check bioactivity using SPR (surface plasmon resonance) for target binding and in silico docking (e.g., AutoDock Vina) for mechanistic insights .

How do structural motifs influence the compound’s reactivity?

Level: Basic

Methodological Answer:

- Azetidine Ring : Strain-driven reactivity enables nucleophilic ring-opening at the β-carbon, useful for derivatization.

- Oxazole Moiety : Electron-deficient C5 position facilitates electrophilic substitutions (e.g., halogenation).

- Cyclopropyl Group : Steric hindrance from the cyclopropane ring stabilizes the azetidine conformation, reducing undesired epimerization .

How can molecular docking studies be optimized for target interaction analysis?

Level: Advanced

Methodological Answer:

- Protein Preparation : Use Schrödinger’s Protein Preparation Wizard to minimize side-chain rotamers and add missing hydrogens.

- Grid Generation : Define binding pockets using co-crystallized ligands (e.g., PLP in ) or computational alanine scanning.

- Docking Parameters : Employ induced-fit docking (IFD) with OPLS4 force field to account for ligand flexibility. Validate with MM-GBSA scoring for binding free energy .

What stability challenges arise during storage, and how are they managed?

Level: Basic/Advanced

Methodological Answer:

- Hydrolytic Degradation : Store at -20°C under argon to prevent azetidine ring hydrolysis.

- Photostability : Protect from UV light using amber vials; monitor via HPLC-PDA for degradation products.

- Hygroscopicity : Lyophilize and store with desiccants (e.g., silica gel) to avoid oxazole ring hydration .

How are structure-activity relationship (SAR) studies designed for derivatives?

Level: Advanced

Methodological Answer:

- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing cyclopropyl with cyclobutyl) to assess steric effects.

- Bioisosteric Replacement : Substitute oxazole with 1,3,4-thiadiazole to evaluate heterocycle influence on potency.

- Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical H-bond acceptors (oxazole) and hydrophobic regions (cyclopropane) .

What analytical methods validate compound purity in complex matrices?

Level: Basic

Methodological Answer:

- HPLC-UV/HRMS : Use C18 columns (5 µm, 150 mm) with acetonitrile/water gradients (0.1% TFA) to achieve >95% purity.

- Chiral Analysis : Employ chiral columns (e.g., Chiralpak AD-H) for enantiomeric excess determination if stereocenters are present.

- Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .

How is crystallographic data reconciled with computational models?

Level: Advanced

Methodological Answer:

- DFT Optimization : Perform geometry optimization at the B3LYP/6-31G(d) level to compare bond lengths/angles with XRD data.

- Electrostatic Potential Maps : Overlay Hirshfeld surfaces (CrystalExplorer) to validate intermolecular interactions (e.g., C-H···O bonds).

- Torsional Analysis : Use Mercury CSD to compare experimental and computed dihedral angles, adjusting force fields for improved agreement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.